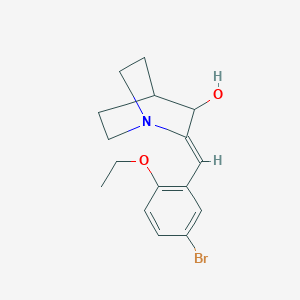

![molecular formula C17H17N3O B5500298 1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol](/img/structure/B5500298.png)

1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to quinoxaline involves intricate organic reactions, often requiring specific conditions for successful outcomes. For example, the synthesis of quinoxaline derivatives involves reactions with amino alcohols and carboxylic acids, leading to a variety of salts and polymorphs with distinct hydrogen bonding and π...π stacking interactions (Podjed & Modec, 2022). Another approach utilizes Michael reactions for the synthesis of quinoxaline sulfanyl derivatives, showcasing the versatility of quinoxaline chemistry in yielding compounds with significant biological activities (El Rayes et al., 2019).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a wide range of molecular structures, often influenced by their synthesis pathways. The structural diversity is evident in their hydrogen bonding patterns, polymorphism, and connectivity motifs, as demonstrated in amino alcohol salts with quinaldinate (Podjed & Modec, 2022). These structural features are critical for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Quinoxaline compounds participate in a variety of chemical reactions, forming complex structures with potential pharmacological applications. The chemoselective Michael reaction, for instance, is pivotal in creating quinoxaline derivatives with anticancer properties (El Rayes et al., 2019). These reactions underscore the chemical versatility and potential utility of quinoxaline derivatives in medicinal chemistry.

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structural configuration. For example, the polymorphism observed in amino alcohol salts with quinaldinate reveals significant variations in crystalline structure and connectivity patterns, which in turn affect their physical properties (Podjed & Modec, 2022).

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Polymorphism

Research by Podjed and Modec (2022) investigated amino alcohols, including compounds similar to 1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol, for their hydrogen bonding and polymorphic properties. Their study revealed diverse hydrogen bonding and π...π stacking interactions in these compounds, leading to distinct connectivity motifs, which could be relevant for various scientific applications, such as material sciences and pharmaceuticals (Podjed & Modec, 2022).

Synthetic Studies and Derivatives

SuamiTetsuo et al. (1956) conducted studies on oxirane compounds, including the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, which is structurally related to 1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol. This research contributes to the understanding of the synthesis and potential applications of various derivatives of similar compounds (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

Corrosion Inhibition

Olasunkanmi and Ebenso (2019) explored the use of quinoxaline-based propanones as inhibitors of mild steel corrosion. Their findings on the inhibitive action and the protective film formation could indicate potential applications for 1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol in corrosion prevention (Olasunkanmi & Ebenso, 2019).

Chiral Synthesis in Antidepressants

Y. Choi et al. (2010) explored the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol using yeast reductase, for use as a chiral intermediate in antidepressant drugs. This research suggests that compounds structurally related to 1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol could have applications in the synthesis of chiral pharmaceutical intermediates (Y. Choi et al., 2010).

Antimalarial Activity

Werbel et al. (1986) investigated the synthesis and antimalarial activity of a series of compounds structurally related to 1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol. This study offers insights into the potential application of these compounds in antimalarial drugs (Werbel et al., 1986).

Propiedades

IUPAC Name |

1-[(3-phenylquinoxalin-2-yl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(21)11-18-17-16(13-7-3-2-4-8-13)19-14-9-5-6-10-15(14)20-17/h2-10,12,21H,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQNSIJKQLDSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Phenylquinoxalin-2-yl)amino]propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)

![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)

![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)

![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)